

Aderamastat efficacy compared to standard of care in preclinical models

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Aderamastat: A Preclinical Efficacy Comparison with Standard of Care

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderamastat (FP-025) is an orally administered, selective inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key modulator in inflammatory and fibrotic pathways, primarily secreted by macrophages. Its role in the recruitment and activity of various immune cells, including macrophages and neutrophils, and in the remodeling of the extracellular matrix has positioned it as a therapeutic target for a range of diseases. This guide provides a comparative analysis of the preclinical efficacy of Aderamastat against standard-of-care treatments in relevant animal models of inflammatory diseases.

Aderamastat in Allergic Asthma

In a preclinical study utilizing a house dust mite (HDM)-induced allergic asthma mouse model, **Aderamastat** demonstrated significant efficacy in mitigating key pathological features of the disease. Its performance was compared against prednisone, a corticosteroid representing the standard of care in this model.

Quantitative Efficacy Data



The following tables summarize the key findings from this comparative study.

Table 1: Effect of Aderamastat and Prednisone on Airway Hyperresponsiveness (AHR)

Treatment Group	Dose	AHR (PenH) vs. Vehicle
Vehicle	-	Baseline
Aderamastat	10 mg/kg	Reduction
Aderamastat	30 mg/kg	Significant Reduction
Aderamastat	100 mg/kg	Significant Reduction (Comparable to Prednisone)
Prednisone	5 mg/kg	Significant Reduction

Table 2: Effect of **Aderamastat** and Prednisone on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid

Cell Type	Aderamastat (100 mg/kg)	Prednisone (5 mg/kg)
Total Cells	Significant Reduction	Significant Reduction
Eosinophils	Significant Reduction	Significant Reduction
Neutrophils	Significant Reduction	Significant Reduction
Macrophages	Significant Reduction	Significant Reduction
Lymphocytes	Significant Reduction	Significant Reduction

Table 3: Histopathological Assessment of Lung Tissue

Parameter	Aderamastat (100 mg/kg)	Prednisone (5 mg/kg)
Inflammation Score	Significant Reduction	Significant Reduction
Fibrosis Score	Significant Reduction	No Significant Effect
Mucus Production	Significant Reduction	Significant Reduction

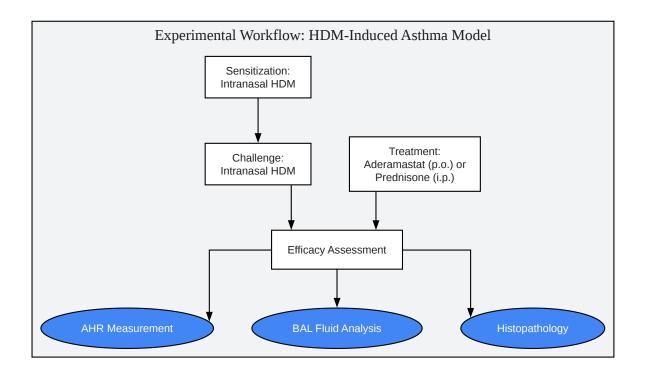


Experimental Protocols

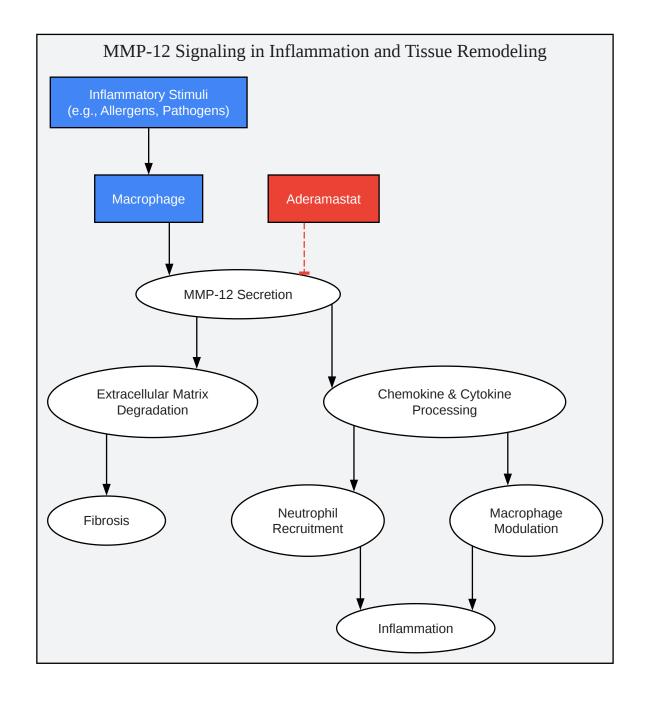
House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

- Animal Model: C57BL/6 mice.
- Induction of Allergic Asthma: Mice were sensitized intranasally with HDM extract on day 0 and challenged with HDM extract from day 7 to day 11.
- Treatment: Aderamastat was administered orally once daily from day 7 to day 11 at doses of 10, 30, and 100 mg/kg. Prednisone was administered intraperitoneally at a dose of 5 mg/kg as a positive control.
- Efficacy Endpoints:
 - Airway Hyperresponsiveness (AHR): Assessed by measuring the change in airway resistance in response to increasing concentrations of methacholine using a whole-body plethysmograph.
 - Inflammatory Cell Infiltration: Cells from bronchoalveolar lavage (BAL) fluid were collected, counted, and differentiated by flow cytometry.
 - Histopathology: Lung tissue was collected, fixed, and stained with hematoxylin and eosin (H&E) for inflammation, Masson's trichrome for fibrosis, and periodic acid-Schiff (PAS) for mucus production. Slides were scored by a blinded pathologist.









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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com